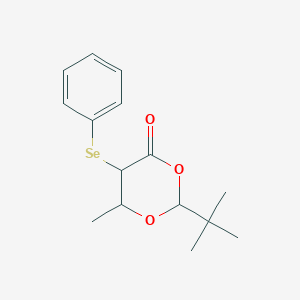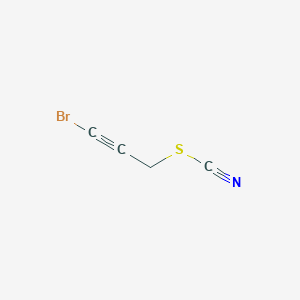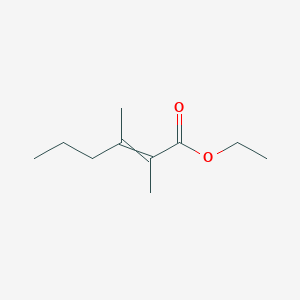
Ethyl 2,3-dimethylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethylhex-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries The structure of this compound includes a double bond, making it an unsaturated ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethylhex-2-enoate can be synthesized through the esterification of 2,3-dimethylhex-2-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized conditions to maximize yield and minimize production costs. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Different esters or acids depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-dimethylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dimethylhex-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2,3-dimethylhex-2-enoate can be compared with other similar esters, such as:
Ethyl hexanoate: A saturated ester with a similar structure but lacking the double bond.
Mthis compound: A similar ester with a different alkyl group.
Ethyl 2,3-dimethylbutanoate: A similar ester with a shorter carbon chain.
Uniqueness
This compound is unique due to its unsaturated nature, which imparts different chemical reactivity and potential applications compared to its saturated counterparts. The presence of the double bond allows for additional reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
113426-21-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 2,3-dimethylhex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-7-8(3)9(4)10(11)12-6-2/h5-7H2,1-4H3 |
InChI Key |
JMZRJEFOCFGIET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
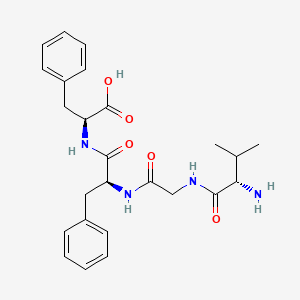
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
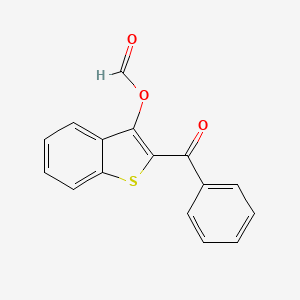
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
